molecular formula C3HCl2F5 B3352117 2,3-Dichloro-1,1,1,2,3-pentafluoropropane CAS No. 422-48-0

2,3-Dichloro-1,1,1,2,3-pentafluoropropane

Cat. No.: B3352117
CAS No.: 422-48-0
M. Wt: 202.93 g/mol
InChI Key: YGFIGGVCQHKDOL-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,1,1,2,3-pentafluoropropane is a halogenated hydrocarbon with the chemical formula C3HCl2F5

Scientific Research Applications

2,3-Dichloro-1,1,1,2,3-pentafluoropropane has several scientific research applications, including:

Future Directions

With the phase-out of hydrochlorofluorocarbons, applications where 2,3-Dichloro-1,1,1,2,3-pentafluoropropane was used must now be fulfilled by non-ozone depleting substances . This presents opportunities for the development of new, environmentally friendly alternatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-1,1,1,2,3-pentafluoropropane can be synthesized through the reaction of dichlorofluoromethane with tetrafluoroethylene. This reaction typically requires specific conditions, including controlled temperatures and the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification and separation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,1,1,2,3-pentafluoropropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, acids, and other nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted fluoropropanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-1,1,1,2,3-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,3-dichloro-1,1,1,2,3-pentafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F5/c4-1(6)2(5,7)3(8,9)10/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFIGGVCQHKDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)Cl)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042025
Record name 2,3-Dichloro-1,1,1,2,3-pentafluoropropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,3-dichloro-1,1,1,2,3-pentafluoropropane is a colorless odorless liquid. Nonflammable.
Record name 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18105
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

422-48-0
Record name 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18105
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3-Dichloro-1,1,1,2,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HCFC-225ba
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Record name 2,3-Dichloro-1,1,1,2,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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